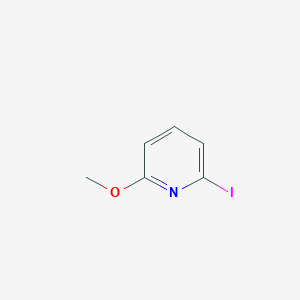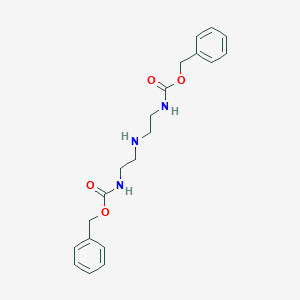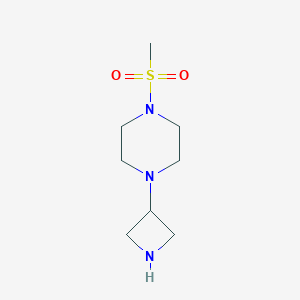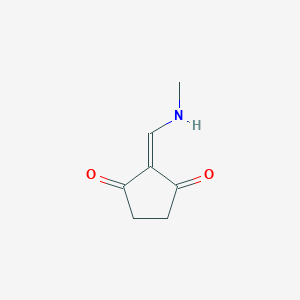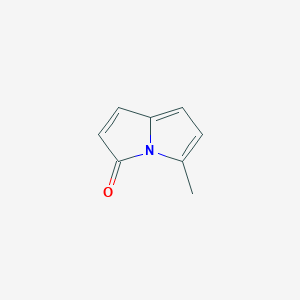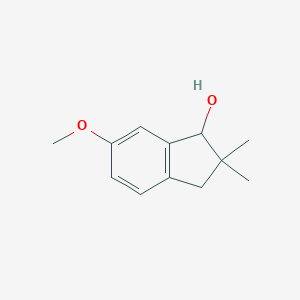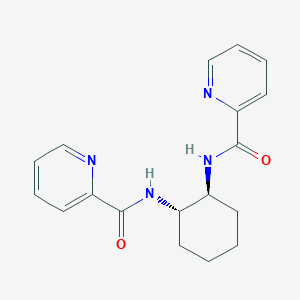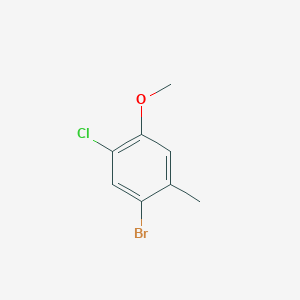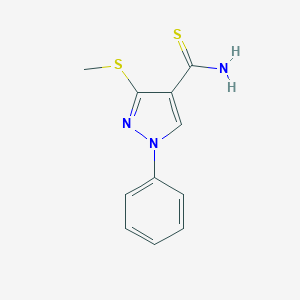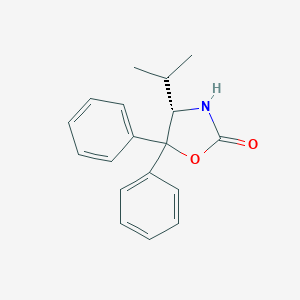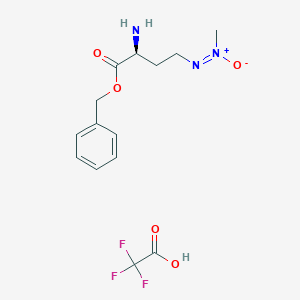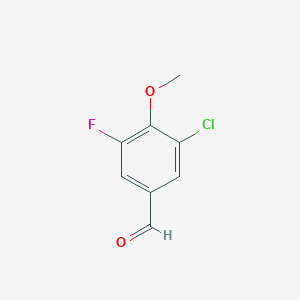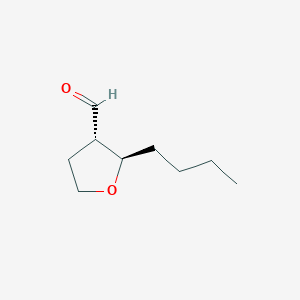
(2R,3S)-2-butyloxolane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-butyloxolane-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxolane aldehydes and has a molecular formula of C7H12O2.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-butyloxolane-3-carbaldehyde is not fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Studies have shown that (2R,3S)-2-butyloxolane-3-carbaldehyde exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. It has also been shown to have a chiral effect, making it a potential building block for the synthesis of pharmaceuticals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,3S)-2-butyloxolane-3-carbaldehyde in lab experiments is its ability to exhibit anti-inflammatory properties. However, one limitation is its potential toxicity, which must be carefully considered when using the compound in experiments.
Zukünftige Richtungen
There are several future directions for the study of (2R,3S)-2-butyloxolane-3-carbaldehyde. One potential direction is the development of novel synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3S)-2-butyloxolane-3-carbaldehyde and its potential applications in the treatment of inflammatory diseases. Finally, the compound's potential as a chiral building block for the synthesis of pharmaceuticals should be further explored.
Conclusion
In conclusion, (2R,3S)-2-butyloxolane-3-carbaldehyde is a chemical compound that has potential applications in various fields. Its anti-inflammatory properties and chiral effects make it a promising candidate for the treatment of inflammatory diseases and the synthesis of pharmaceuticals. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of (2R,3S)-2-butyloxolane-3-carbaldehyde can be achieved through the reaction of 2-butyloxolane with chloroacetaldehyde followed by hydrolysis. This reaction yields (2R,3S)-2-butyloxolane-3-carbaldehyde as a colorless liquid with a boiling point of 129-130°C.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2-butyloxolane-3-carbaldehyde has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Eigenschaften
CAS-Nummer |
175521-61-6 |
|---|---|
Produktname |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-9-8(7-10)5-6-11-9/h7-9H,2-6H2,1H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
RYMOAIKJDNASOF-RKDXNWHRSA-N |
Isomerische SMILES |
CCCC[C@@H]1[C@H](CCO1)C=O |
SMILES |
CCCCC1C(CCO1)C=O |
Kanonische SMILES |
CCCCC1C(CCO1)C=O |
Synonyme |
3-Furancarboxaldehyde, 2-butyltetrahydro-, (2R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
